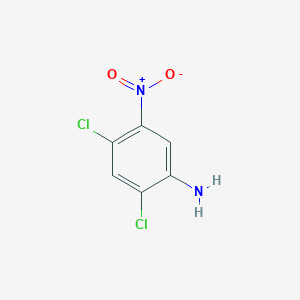

2,4-Dichloro-5-nitroaniline

Description

BenchChem offers high-quality 2,4-Dichloro-5-nitroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dichloro-5-nitroaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-5-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2N2O2/c7-3-1-4(8)6(10(11)12)2-5(3)9/h1-2H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYBHVQKBRBVBRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10346123 | |

| Record name | 2,4-Dichloro-5-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10346123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34033-44-8 | |

| Record name | 2,4-Dichloro-5-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10346123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2,4-Dichloro-5-nitroaniline

Executive Summary: This document provides an in-depth technical guide for the synthesis of 2,4-Dichloro-5-nitroaniline (CAS No. 34033-44-8), a valuable chemical intermediate. The guide is intended for researchers, chemists, and professionals in drug development and fine chemical manufacturing. The described protocol focuses on the direct electrophilic nitration of 2,4-dichloroaniline using a standard mixed acid approach. This guide elucidates the mechanistic rationale behind the synthesis, particularly the regioselectivity of the reaction, and provides a detailed, step-by-step experimental procedure. Emphasis is placed on laboratory safety, process control, and methods for product purification and characterization.

Introduction

2,4-Dichloro-5-nitroaniline is a substituted aromatic amine containing two chlorine atoms and a nitro group. Its molecular structure makes it a versatile precursor in the synthesis of more complex molecules, particularly in the development of dyes, pigments, and pharmaceutical agents. The precise arrangement of its functional groups allows for selective subsequent reactions, making a reliable synthesis protocol essential for its utilization in further chemical manufacturing. This guide outlines a robust and reproducible method for its preparation from commercially available 2,4-dichloroaniline.

Synthesis Strategy & Mechanistic Rationale

Chosen Synthetic Route: Electrophilic Aromatic Nitration

The most direct and industrially relevant method for the synthesis of 2,4-Dichloro-5-nitroaniline is the electrophilic aromatic substitution (EAS) reaction of 2,4-dichloroaniline. This process utilizes a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro (-NO₂) group onto the aromatic ring.

Mechanistic Insights: Generation of the Electrophile

The key to this reaction is the in-situ generation of the highly electrophilic nitronium ion (NO₂⁺). Concentrated sulfuric acid, being a stronger acid than nitric acid, protonates the nitric acid. This is followed by the loss of a water molecule to form the linear and highly reactive nitronium ion, which is the active agent in the nitration process.[1]

Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Field-Proven Insights: Understanding Regioselectivity

The primary challenge in the nitration of substituted benzenes is controlling the position of the incoming electrophile. In the case of 2,4-dichloroaniline, the directing effects of the existing substituents—the amino group (-NH₂) and the two chloro groups (-Cl)—determine the outcome.

-

Influence of Acidic Medium: In the strongly acidic conditions of the nitrating mixture, the basic amino group is protonated to form the anilinium ion (-NH₃⁺). This is a critical transformation, as the -NH₃⁺ group is a powerful deactivating group and a meta-director.

-

Directing Effects of Chloro Groups: The chloro groups are deactivating via their inductive effect but are ortho, para-directors due to their ability to donate lone-pair electrons through resonance.

-

Combined Effect: With the amino group protonated and acting as a meta-director, the regioselectivity is primarily controlled by the two chloro groups.

-

The chlorine at C-2 directs incoming electrophiles to its para position (C-5).

-

The chlorine at C-4 directs incoming electrophiles to its ortho positions (C-3 and C-5).

-

Both chlorine atoms, therefore, direct the nitronium ion to position C-5. Position C-3 is also activated, but C-5 is favored due to reduced steric hindrance compared to the position between the two existing substituents. This convergence of directing effects makes the synthesis of the 5-nitro isomer highly selective.

Detailed Experimental Protocol

This protocol is based on established principles of electrophilic nitration of halogenated anilines.[2][3]

Materials and Equipment

-

Reagents:

-

2,4-Dichloroaniline (CAS 554-00-7), 99% purity[4]

-

Concentrated Sulfuric Acid (H₂SO₄), 98%

-

Concentrated Nitric Acid (HNO₃), 70%

-

Crushed Ice / Deionized Water

-

Sodium Bicarbonate (NaHCO₃) or Ammonium Hydroxide (NH₄OH) solution

-

Ethanol or Methanol (for recrystallization)

-

Dichloromethane or Ethyl Acetate (for extraction, optional)

-

-

Equipment:

-

Three-neck round-bottom flask equipped with a magnetic stirrer

-

Dropping funnel

-

Thermometer

-

Ice-salt bath

-

Büchner funnel and vacuum flask

-

Standard laboratory glassware

-

Fume hood

-

Step-by-Step Procedure

-

Reaction Setup: In a fume hood, place a 250 mL three-neck round-bottom flask in an ice-salt bath. Equip the flask with a magnetic stirrer, a thermometer, and a dropping funnel.

-

Dissolution of Starting Material: Carefully add 50 mL of concentrated sulfuric acid (98%) to the flask. Begin stirring and allow the acid to cool to below 10°C. Slowly and portion-wise, add 8.1 g (0.05 mol) of 2,4-dichloroaniline. The aniline will dissolve to form the anilinium sulfate salt. Maintain the temperature below 10°C during this addition.

-

Preparation of Nitrating Mixture: In a separate beaker, cautiously prepare the nitrating mixture by slowly adding 3.8 mL (approx. 0.06 mol) of concentrated nitric acid (70%) to 10 mL of concentrated sulfuric acid. Cool this mixture in a separate ice bath.

-

Nitration Reaction: Transfer the cold nitrating mixture to the dropping funnel. Add the nitrating mixture dropwise to the stirred solution of 2,4-dichloroaniline in sulfuric acid over a period of 30-45 minutes. Crucially, maintain the internal reaction temperature between 0°C and 5°C throughout the addition. A slight exotherm will be observed; control the addition rate to manage it effectively.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to stir at 0-5°C for an additional 1-2 hours to ensure the reaction goes to completion.

-

Work-up and Isolation: Carefully and slowly pour the reaction mixture onto approximately 200 g of crushed ice in a large beaker with vigorous stirring. This will quench the reaction and precipitate the crude product.

-

Neutralization: Allow the ice to melt. The resulting slurry will be strongly acidic. Slowly neutralize the mixture by adding a saturated solution of sodium bicarbonate or a dilute solution of ammonium hydroxide until the pH is approximately 6-7. Perform this step slowly and with caution in a well-ventilated fume hood to manage gas evolution (CO₂).

-

Filtration: Collect the precipitated yellow solid by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove any residual salts.

-

Purification (Recrystallization): Transfer the crude solid to a beaker and recrystallize from a suitable solvent, such as ethanol or methanol. Dissolve the crude product in a minimum amount of the hot solvent, filter while hot to remove any insoluble impurities, and then allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

-

Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum at 50-60°C to a constant weight.

Data Summary & Visualization

Reaction Parameters Table

| Parameter | Value | Notes |

| Starting Material | 2,4-Dichloroaniline | 8.1 g (0.05 mol) |

| Nitrating Agent | HNO₃ (70%) in H₂SO₄ | 3.8 mL HNO₃ (approx. 1.2 eq) |

| Solvent/Catalyst | Concentrated H₂SO₄ | ~60 mL total |

| Temperature | 0-5 °C | Critical for selectivity and safety |

| Reaction Time | 2-3 hours | Includes addition and stirring time |

| Expected Yield | 75-85% | Varies based on conditions and handling |

| Product MW | 207.01 g/mol |

Synthesis Workflow Diagram

Caption: Synthesis Workflow for 2,4-Dichloro-5-nitroaniline.

Safety, Handling, and Waste Management

Hazard Identification

-

2,4-Dichloroaniline: Toxic if swallowed, in contact with skin, or if inhaled.[5] May cause damage to organs through prolonged or repeated exposure and is very toxic to aquatic life.[5]

-

Concentrated Sulfuric and Nitric Acids: Highly corrosive and strong oxidizing agents. Can cause severe skin and eye burns. Mixing with organic materials can be explosive.

-

2,4-Dichloro-5-nitroaniline (Product): As a polychlorinated nitroaromatic compound, it should be handled as highly toxic and a potential environmental hazard.

Required Engineering Controls & PPE

-

Engineering Controls: All steps must be conducted in a properly functioning chemical fume hood. An emergency eyewash station and safety shower must be readily accessible.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield are mandatory, especially when handling concentrated acids.

-

Hand Protection: Use heavy-duty, acid-resistant gloves (e.g., butyl rubber or Viton).

-

Skin Protection: Wear a flame-retardant lab coat, closed-toe shoes, and ensure no skin is exposed.

-

Waste Disposal

-

Acidic Waste: The acidic filtrate after product isolation should be carefully neutralized with a base (e.g., sodium carbonate) before disposal according to institutional guidelines.

-

Organic Waste: The mother liquor from recrystallization and any other organic solvent waste must be collected in a designated chlorinated waste container.

Product Characterization and Quality Control

To ensure the identity and purity of the final product, the following analytical techniques are recommended:

-

Thin-Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the crude and recrystallized product.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Provides definitive confirmation of the molecular weight (207.01 g/mol ) and can be used to quantify purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the substitution pattern on the aromatic ring, providing unambiguous structural verification.

Conclusion

The synthesis of 2,4-Dichloro-5-nitroaniline can be effectively achieved through the direct nitration of 2,4-dichloroaniline. The success of this protocol hinges on a firm understanding of the reaction mechanism, particularly the directing effects of the substituents in a highly acidic medium. Strict adherence to temperature control and safety protocols is paramount due to the hazardous nature of the reagents involved. The provided guide offers a comprehensive framework for the safe and efficient laboratory-scale production of this important chemical intermediate.

References

Sources

- 1. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scribd.com [scribd.com]

- 3. researchgate.net [researchgate.net]

- 4. 2,4-Dichloroaniline - Wikipedia [en.wikipedia.org]

- 5. cdhfinechemical.com [cdhfinechemical.com]

Physicochemical properties of 2,4-Dichloro-5-nitroaniline

An In-Depth Technical Guide to the Physicochemical Characterization of 2,4-Dichloro-5-nitroaniline

Executive Summary: 2,4-Dichloro-5-nitroaniline is an aromatic compound featuring a benzene ring substituted with two chlorine atoms, an amino group, and a nitro group. As a member of the dichloronitroaniline family, it holds potential as a key intermediate in the synthesis of dyes, pigments, and pharmacologically active molecules.[1] A thorough understanding of its physicochemical properties is paramount for its effective application in research and development, particularly in predicting its behavior in biological systems and optimizing synthetic pathways.

This guide acknowledges the scarcity of specific experimental data for the 2,4-dichloro-5-nitro isomer in publicly accessible literature. Therefore, this document serves a dual purpose: first, to provide a comparative analysis using data from closely related isomers to establish a predictive baseline, and second, to offer a comprehensive set of validated experimental protocols for researchers to fully characterize 2,4-Dichloro-5-nitroaniline. The emphasis is on the causality behind methodological choices, providing a robust framework for generating reliable and reproducible data.

Molecular Structure and Identification

The foundational step in characterizing any chemical entity is the unambiguous confirmation of its structure and purity. 2,4-Dichloro-5-nitroaniline has the chemical formula C₆H₄Cl₂N₂O₂.

Chemical Structure of 2,4-Dichloro-5-nitroaniline:

Caption: The molecular structure of 2,4-Dichloro-5-nitroaniline.

Initial assessment of a synthesized batch should involve a multi-technique approach to confirm both identity and purity, typically employing High-Performance Liquid Chromatography (HPLC) for purity assessment, Mass Spectrometry (MS) for molecular weight verification, and Nuclear Magnetic Resonance (NMR) for structural elucidation.

Core Physicochemical Properties: A Comparative Analysis

While specific data for 2,4-Dichloro-5-nitroaniline is limited, the properties of its isomers provide valuable context. The precise positioning of substituents on the aniline ring significantly influences intermolecular forces, thereby affecting properties like melting point and solubility.

| Property | 2,5-Dichloro-4-nitroaniline | 4,5-Dichloro-2-nitroaniline | 2,6-Dichloro-4-nitroaniline | 2,4-Dichloro-5-nitroaniline (Predicted) |

| CAS Number | 6627-34-5[2] | 6641-64-1[3] | 99-30-9[4] | Not Available |

| Molecular Formula | C₆H₄Cl₂N₂O₂[2] | C₆H₄Cl₂N₂O₂[3] | C₆H₄Cl₂N₂O₂[4] | C₆H₄Cl₂N₂O₂ |

| Molecular Weight | 207.01 g/mol [1][2] | 207.01 g/mol [3] | 207.01 g/mol [4] | 207.01 g/mol |

| Melting Point | 154-158 °C[2] | Not Available | 191 °C[4] | Expected to be a high-melting solid. |

| Boiling Point | 361.1 °C at 760 mmHg[2] | Not Available | 130 °C at 2 torr[4] | High boiling point expected. |

| LogP (Octanol/Water) | 3.06[2] | 2.7[3] | Not Available | Expected to be in the range of 2.5-3.5. |

| Appearance | Not specified | Not specified | Yellow solid[4] | Likely a yellow or orange crystalline solid. |

This table presents data for known isomers to provide a predictive framework for the properties of 2,4-Dichloro-5-nitroaniline.

Experimental Protocols for Full Physicochemical Characterization

For drug development professionals and scientists, generating precise and reliable data is non-negotiable. The following protocols are designed as self-validating systems to characterize novel compounds like 2,4-Dichloro-5-nitroaniline.

Caption: Workflow for the comprehensive physicochemical characterization of a novel compound.

Lipophilicity: Octanol-Water Partition Coefficient (LogP)

Expertise & Rationale: The partition coefficient (LogP) is a critical parameter in drug development, quantifying a compound's lipophilicity.[5][6] It governs membrane permeability and distribution within biological systems. The shake-flask method, though traditional, remains the gold standard for its direct measurement of equilibrium distribution.[7]

Protocol:

-

Preparation: Prepare a stock solution of 2,4-Dichloro-5-nitroaniline in 1-octanol (e.g., 1 mg/mL). The 1-octanol and water must be mutually saturated by stirring them together for 24 hours, followed by separation.

-

Partitioning: In a separatory funnel, combine 10 mL of the octanol stock solution with 10 mL of saturated water.

-

Equilibration: Shake the funnel vigorously for 10 minutes to facilitate partitioning. Let it stand until the layers have completely separated.

-

Sampling: Carefully withdraw an aliquot from both the 1-octanol and the aqueous phase.

-

Quantification: Determine the concentration of the analyte in each phase using a validated UV-Vis spectrophotometry or HPLC method.

-

Calculation: Calculate LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Water])

Acidity/Basicity Constant (pKa) Determination

Expertise & Rationale: The pKa value defines the extent of ionization of a compound at a given pH. This is crucial as the ionized state affects solubility, receptor binding, and cell membrane passage. Potentiometric titration is a robust method that measures changes in pH upon addition of a titrant to determine the pKa.

Protocol:

-

Solution Preparation: Accurately weigh and dissolve a sample of 2,4-Dichloro-5-nitroaniline in a suitable co-solvent (e.g., methanol or DMSO) and then dilute with water to a final concentration of approximately 1-10 mM.

-

Titration Setup: Calibrate a pH meter with standard buffers (pH 4, 7, and 10). Place the sample solution in a beaker with a magnetic stirrer.

-

Acidic Titration: Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl), recording the pH after each incremental addition.

-

Basic Titration: In a separate experiment, titrate the sample solution with a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH), again recording the pH.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which can be determined from the first derivative of the titration curve.

Spectroscopic Profiling

Expertise & Rationale: Spectroscopic analysis provides a unique fingerprint of the molecule, confirming the presence of key functional groups and chromophores. Infrared (IR) spectroscopy is ideal for identifying covalent bonds, while UV-Visible (UV-Vis) spectroscopy provides information about conjugated systems.

-

Infrared (IR) Spectroscopy Protocol:

-

Prepare the sample using either the KBr pellet method or as a thin film on a salt plate.

-

Acquire the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.

-

Expected Peaks: Look for characteristic absorption bands for N-H stretching (amine, ~3300-3500 cm⁻¹), asymmetric and symmetric N=O stretching (nitro group, ~1500-1560 and 1335-1380 cm⁻¹), and C-Cl stretching (~600-800 cm⁻¹).[8][9][10]

-

-

UV-Visible (UV-Vis) Spectroscopy Protocol:

-

Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol).

-

Record the absorbance spectrum from approximately 200 nm to 600 nm.

-

Expected Absorption: The presence of the nitroaniline chromophore is expected to result in strong absorption in the UV or visible range, which is useful for quantitative analysis.[11]

-

Synthesis, Applications, and Safety

Synthesis: The synthesis of dichloronitroaniline isomers often involves the amination of a corresponding trichloronitrobenzene precursor or the chlorination of a nitroaniline.[12][13] For instance, 5-chloro-2-nitroaniline can be synthesized from 2,4-dichloronitrobenzene by reacting it with ammonia at elevated temperature and pressure.[12] A similar approach could likely be adapted for the synthesis of 2,4-Dichloro-5-nitroaniline.

Caption: Potential role of 2,4-Dichloro-5-nitroaniline as a chemical intermediate.

Potential Applications: By analogy with its isomers, 2,4-Dichloro-5-nitroaniline is a valuable intermediate. These compounds are widely used in the synthesis of azo dyes and high-performance pigments.[1] Furthermore, the nitroaniline scaffold is present in various biologically active molecules, suggesting potential applications in pharmaceutical and agrochemical research.[14][15]

Safety and Handling: Dichloronitroaniline isomers are classified as hazardous. For example, 4,5-dichloro-2-nitroaniline is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[3][16] It is imperative to handle 2,4-Dichloro-5-nitroaniline with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and to work in a well-ventilated fume hood.

References

- Vertex AI Search. (2025).

-

PubChem. (n.d.). 2,4-Dichloroaniline. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Nitroaniline. Retrieved from [Link]

-

Chemsrc. (2025). 2,5-Dichloro-4-nitroaniline | CAS#:6627-34-5. Retrieved from [Link]

-

PubChem. (n.d.). 4,5-Dichloro-2-nitroaniline. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-4-nitroaniline. Retrieved from [Link]

-

Sarna Chemicals. (n.d.). 2,5-Dichloro-4-nitroaniline (2,5-DCPNA) | CAS No.6627-34-5. Retrieved from [Link]

- Google Patents. (1991). WO1991000261A1 - Process for preparing 4,5-dichloro-2-nitroaniline.

-

Wikipedia. (n.d.). Partition coefficient. Retrieved from [Link]

-

PubChem. (n.d.). 2,5-Dichloro-4-nitroaniline. Retrieved from [Link]

-

ResearchGate. (n.d.). Absorption spectra of 0.025 mg/ml 2,4-dichloro-6-nitroaniline in.... Retrieved from [Link]

-

Bocan. (2024). 5-Chloro-2-nitroaniline: Synthesis and Applications in the Development of Inhibitors. Retrieved from [Link]

-

LCGC International. (2023). Practical Understanding of Partition Coefficients. Retrieved from [Link]

-

Wikipedia. (n.d.). 2,6-Dichloro-4-nitroaniline. Retrieved from [Link]

-

NIST. (n.d.). 2,4-Dichloro-6-nitroaniline. Retrieved from [Link]

-

University of Pannonia. (n.d.). Determination of a Partition Coefficient. Retrieved from [Link]

-

PMC. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]

- Google Patents. (2018). CN108329211A - The preparation method of 5- chloro-2-nitroanilines.

-

Save My Exams. (2025). Partition Coefficients - A Level Chemistry Revision Notes. Retrieved from [Link]

Sources

- 1. sarnachemicals.com [sarnachemicals.com]

- 2. 2,5-Dichloro-4-nitroaniline | CAS#:6627-34-5 | Chemsrc [chemsrc.com]

- 3. 4,5-Dichloro-2-nitroaniline | C6H4Cl2N2O2 | CID 81149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,6-Dichloro-4-nitroaniline - Wikipedia [en.wikipedia.org]

- 5. Partition coefficient - Wikipedia [en.wikipedia.org]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. www2.sci.u-szeged.hu [www2.sci.u-szeged.hu]

- 8. 2-Chloro-4-nitroaniline(121-87-9) IR Spectrum [m.chemicalbook.com]

- 9. 2,4-Dichloro-6-nitroaniline [webbook.nist.gov]

- 10. 4-Chloro-2-nitroaniline (89-63-4) IR Spectrum [m.chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. Preparation of 5-Chloro-2-nitroaniline_Chemicalbook [chemicalbook.com]

- 13. WO1991000261A1 - Process for preparing 4,5-dichloro-2-nitroaniline - Google Patents [patents.google.com]

- 14. 5-Chloro-2-nitroaniline: Synthesis and Applications in the Development of Inhibitors_Chemicalbook [chemicalbook.com]

- 15. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2,4-Dichloro-5-nitroaniline (CAS 34033-44-8): Properties, Synthesis, and Analytical considerations

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dichloro-5-nitroaniline is a halogenated nitroaromatic compound with potential applications as an intermediate in the synthesis of pharmaceuticals and dyes. However, a comprehensive review of publicly available scientific literature and chemical databases reveals a notable scarcity of experimentally determined physicochemical and spectral data for this specific isomer. This guide provides a consolidated overview of the available safety and handling information, a probable synthetic route based on established chemical principles and analogous reactions, and predicted analytical data to support researchers in its handling, synthesis, and characterization. The challenges associated with working with sparsely characterized compounds are also discussed, emphasizing the need for thorough in-house analysis upon acquisition or synthesis.

Chemical Identity and General Properties

2,4-Dichloro-5-nitroaniline is an organic compound featuring a benzene ring substituted with two chlorine atoms, a nitro group, and an amino group.

| Property | Value | Source |

| CAS Number | 34033-44-8 | [1] |

| Molecular Formula | C₆H₄Cl₂N₂O₂ | [1] |

| Molecular Weight | 207.01 g/mol | [1] |

| IUPAC Name | 2,4-dichloro-5-nitroaniline | |

| Synonyms | Benzenamine, 2,4-dichloro-5-nitro- |

Safety and Handling

Given the presence of nitro and chloro functionalities, 2,4-dichloro-5-nitroaniline is classified as a hazardous substance. All handling should be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Hazard Statements:

-

Fatal if swallowed, in contact with skin, or if inhaled.

-

Causes skin and serious eye irritation.

-

Suspected of causing genetic defects.

-

May cause damage to organs through prolonged or repeated exposure.

-

Toxic to aquatic life with long-lasting effects.

Precautionary Measures:

-

Do not breathe dust.

-

Wash skin thoroughly after handling.

-

Avoid release to the environment.

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

In case of accident or if you feel unwell, seek medical advice immediately.

Synthetic Pathway: A Representative Protocol

Conceptual Synthesis Workflow

Caption: Conceptual synthetic pathway for 2,4-Dichloro-5-nitroaniline.

Representative Experimental Protocol: Synthesis of 5-Chloro-2-nitroaniline

The following protocol for a related isomer is provided as a reference for experimental design.[3]

Step 1: Nitration of m-Dichlorobenzene

-

To a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, add 0.68 mol of m-dichlorobenzene.

-

Cool the flask in an ice bath to below 20°C.

-

Slowly add a pre-cooled mixture of 0.714 mol of concentrated sulfuric acid and 0.701 mol of 95% nitric acid, ensuring the reaction temperature is maintained between 35-45°C.

-

After the addition is complete, continue to stir the mixture at 45°C for 1 hour.

-

Separate the organic layer and wash it with water and a mild base to obtain crude 2,4-dichloronitrobenzene.

Step 2: Amination of 2,4-Dichloronitrobenzene

-

In a high-pressure autoclave, combine 1.75 mol of 2,4-dichloronitrobenzene with a suitable solvent.

-

Seal the autoclave and introduce 7.9 mol of liquid ammonia.

-

Heat the mixture to 90°C and then maintain the temperature between 120-135°C under a pressure of 1.0-8.0 MPa for approximately 4 hours.

-

After cooling, carefully release the pressure and transfer the reaction mixture to water.

-

Filter the resulting solid, wash with water, and dry to yield the crude product.

-

The crude product can be further purified by recrystallization from a suitable solvent such as methanol.

Physicochemical and Spectroscopic Properties: A Predictive Approach

Due to the absence of experimentally determined data, the following properties are based on computational predictions and analysis of similar compounds. Researchers should independently verify these properties upon obtaining a sample. One major supplier, Sigma-Aldrich, explicitly states that they do not perform analytical data collection for this compound due to its nature as a rare chemical.[4]

Physical Properties (Predicted)

| Property | Predicted Value | Notes |

| Melting Point | Not available | Data for the isomer 2,5-dichloro-4-nitroaniline is 154-158 °C. |

| Boiling Point | Not available | Data for the related 2,4-dichloroaniline is 245 °C.[5] |

| Solubility | Low in water, soluble in organic solvents | Based on the nonpolar nature of the dichlorinated aromatic ring. |

Spectroscopic Analysis (Predicted)

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the two non-equivalent aromatic protons. The chemical shifts will be influenced by the electron-withdrawing effects of the nitro and chloro groups and the electron-donating effect of the amino group. The amino protons will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum should display six distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached substituents.

4.2.2. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to exhibit characteristic absorption bands for the functional groups present:

-

N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

-

N-O stretching (nitro group): Strong asymmetric and symmetric stretching bands around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

-

C-Cl stretching: In the fingerprint region, typically below 800 cm⁻¹.

-

Aromatic C=C stretching: Bands in the 1400-1600 cm⁻¹ region.

4.2.3. Mass Spectrometry (MS) (Predicted)

-

Molecular Ion Peak: The mass spectrum should show a molecular ion (M⁺) peak at m/z 206. Due to the presence of two chlorine atoms, characteristic isotopic peaks at M+2 (m/z 208) and M+4 (m/z 210) are expected in an approximate ratio of 9:6:1.

-

Fragmentation Pattern: Common fragmentation pathways may include the loss of the nitro group (-NO₂), chlorine atoms (-Cl), and potentially hydrogen cyanide (-HCN) from the aromatic ring.

Potential Applications

While specific applications for 2,4-dichloro-5-nitroaniline are not well-documented, its structure suggests its primary utility as an intermediate in the synthesis of more complex molecules. Related dichloronitroaniline isomers are used in the manufacturing of:

-

Dyes and Pigments: As precursors to azo dyes.[6]

-

Pharmaceuticals: As building blocks for active pharmaceutical ingredients.[7]

-

Agrochemicals: In the synthesis of pesticides and herbicides.

Conclusion

2,4-Dichloro-5-nitroaniline (CAS 34033-44-8) is a chemical intermediate for which there is a significant lack of publicly available, experimentally verified data. This guide has synthesized the available safety information, proposed a logical synthetic route based on established chemical precedent, and provided predicted physicochemical and spectroscopic properties to aid researchers. It is imperative that any user of this compound performs comprehensive in-house analysis to confirm its identity and purity before use in any experimental setting. The data presented herein should be used as a guideline and not as a substitute for rigorous experimental verification.

References

Sources

- 1. 34033-44-8|2,4-Dichloro-5-nitroaniline|BLD Pharm [bldpharm.com]

- 2. US4421694A - Process for the preparation of nitroanilines - Google Patents [patents.google.com]

- 3. Preparation of 5-Chloro-2-nitroaniline_Chemicalbook [chemicalbook.com]

- 4. 2,4-DICHLORO-5-NITROANILINE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. sarnachemicals.com [sarnachemicals.com]

- 7. nbinno.com [nbinno.com]

Spectral Data of 2,4-Dichloro-5-nitroaniline: A Predictive and Methodological Guide

Abstract

This technical guide provides a comprehensive analysis of the predicted spectral data for 2,4-dichloro-5-nitroaniline (CAS No: 34033-44-8), a compound of interest in synthetic chemistry and drug development. Due to the limited availability of public experimental spectral data for this specific molecule, this document leverages established principles of spectroscopy and comparative data from analogous compounds to offer a robust predictive interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. This guide is intended for researchers, scientists, and professionals in drug development, offering not only predicted spectral characteristics but also detailed methodologies for the acquisition and validation of such data.

Introduction

2,4-Dichloro-5-nitroaniline is a substituted aromatic amine, the structural complexity of which lends itself to a variety of applications in chemical synthesis, serving as a versatile building block for more complex molecules, including potential pharmaceutical agents. The precise elucidation of its structure is paramount for its effective use and for regulatory purposes. Spectroscopic techniques such as NMR, IR, and MS are the cornerstones of molecular characterization.

This guide addresses the current gap in publicly accessible experimental spectral data for 2,4-dichloro-5-nitroaniline. By applying fundamental principles of spectroscopy, we will predict the key features of its ¹H NMR, ¹³C NMR, IR, and MS spectra. These predictions are grounded in the known electronic and structural effects of the amine, chloro, and nitro functional groups on the aniline core. Furthermore, this document provides detailed, field-proven protocols for the experimental acquisition of this data, ensuring scientific integrity and reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for determining the carbon-hydrogen framework of a molecule. For 2,4-dichloro-5-nitroaniline, both ¹H and ¹³C NMR will provide critical information about the electronic environment of each atom.

Predicted ¹H and ¹³C NMR Spectra

The substitution pattern of 2,4-dichloro-5-nitroaniline will result in a simple yet informative ¹H NMR spectrum. The aromatic region is expected to show two distinct singlets, as there are no adjacent protons to cause splitting.

-

¹H NMR Prediction:

-

The proton at the C6 position is anticipated to be the most deshielded due to the ortho-nitro group and the para-chloro group, both of which are electron-withdrawing. Its chemical shift is predicted to be in the range of 8.0-8.2 ppm.

-

The proton at the C3 position will be influenced by the ortho-chloro and meta-nitro and amino groups, leading to a predicted chemical shift around 7.4-7.6 ppm.

-

The amine (-NH₂) protons will likely appear as a broad singlet between 4.0 and 6.0 ppm, with its exact position being dependent on the solvent and concentration.

-

-

¹³C NMR Prediction:

-

The carbon atoms directly attached to the substituents will exhibit the most significant shifts from the standard benzene chemical shift of 128.5 ppm.

-

The carbon bearing the nitro group (C5) is expected to be significantly downfield.

-

The carbon with the amino group (C1) will be shifted upfield due to the electron-donating nature of nitrogen.

-

The carbons attached to the chlorine atoms (C2 and C4) will be deshielded.

-

The two carbons bearing protons (C3 and C6) will have chemical shifts influenced by their respective substituents.

-

Table 1: Predicted NMR Spectral Data for 2,4-Dichloro-5-nitroaniline

| Technique | Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H NMR | H-3 | 7.4 - 7.6 | Singlet |

| H-6 | 8.0 - 8.2 | Singlet | |

| -NH₂ | 4.0 - 6.0 | Broad Singlet | |

| ¹³C NMR | C-1 (-NH₂) | ~145 | - |

| C-2 (-Cl) | ~120 | - | |

| C-3 (-H) | ~125 | - | |

| C-4 (-Cl) | ~130 | - | |

| C-5 (-NO₂) | ~140 | - | |

| C-6 (-H) | ~115 | - |

Experimental Protocol for NMR Spectroscopy

The choice of solvent is critical in NMR to ensure the sample is fully dissolved and to avoid interfering signals.[1] Deuterated chloroform (CDCl₃) is a common choice for many organic compounds; however, deuterated dimethyl sulfoxide (DMSO-d₆) may be preferable if solubility is an issue.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 2,4-dichloro-5-nitroaniline for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.[2]

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[3]

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to singlets for each unique carbon.[4] A larger number of scans will be necessary due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum and perform a baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

NMR Data Acquisition and Interpretation Workflow

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 2,4-dichloro-5-nitroaniline will be characterized by the vibrational frequencies of its N-H, N-O, C-Cl, and aromatic bonds.

Predicted IR Spectrum

-

N-H Stretching: The amino group will exhibit two distinct stretching bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretches.

-

N-O Stretching: The nitro group will show two strong absorption bands: an asymmetric stretch around 1500-1560 cm⁻¹ and a symmetric stretch around 1335-1385 cm⁻¹.[5]

-

C=C Aromatic Stretching: The aromatic ring will have characteristic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

-

C-N Stretching: The stretching of the C-N bond is expected in the 1250-1350 cm⁻¹ range.

-

C-Cl Stretching: The C-Cl bonds will produce strong absorptions in the fingerprint region, typically between 600-800 cm⁻¹.

Table 2: Predicted IR Absorption Bands for 2,4-Dichloro-5-nitroaniline

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 3300 - 3500 | N-H Asymmetric & Symmetric Stretch | Medium |

| 3000 - 3100 | Aromatic C-H Stretch | Medium to Weak |

| 1600 - 1640 | N-H Bending (Scissoring) | Medium |

| 1500 - 1560 | Asymmetric NO₂ Stretch | Strong |

| 1450 - 1600 | Aromatic C=C Stretch | Medium to Strong |

| 1335 - 1385 | Symmetric NO₂ Stretch | Strong |

| 1250 - 1350 | C-N Stretch | Medium |

| 600 - 800 | C-Cl Stretch | Strong |

Experimental Protocol for IR Spectroscopy

Attenuated Total Reflectance (ATR) is a modern, convenient method for obtaining IR spectra of solid samples with minimal preparation.[6][7]

Methodology:

-

Background Spectrum: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and a soft cloth. Record a background spectrum of the empty ATR stage.

-

Sample Application: Place a small amount of the solid 2,4-dichloro-5-nitroaniline sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Pressure Application: Use the instrument's pressure clamp to apply firm and even pressure to the sample, ensuring good contact with the crystal.

-

Sample Spectrum Acquisition: Collect the IR spectrum of the sample. A typical measurement involves co-adding multiple scans to improve the signal-to-noise ratio.

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: After analysis, retract the pressure clamp, remove the sample, and clean the ATR crystal thoroughly.

IR Spectroscopy Workflow

Caption: Step-by-step workflow for ATR-FTIR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation pattern.

Predicted Mass Spectrum

Electron Ionization (EI) is a common "hard" ionization technique that leads to extensive fragmentation, which can be highly informative for structure elucidation.[8][9][10][11][12]

-

Molecular Ion (M⁺): The molecular weight of 2,4-dichloro-5-nitroaniline is 207.01 g/mol . The mass spectrum is expected to show a molecular ion peak at m/z 207. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed:

-

M⁺: (containing two ³⁵Cl atoms) at m/z 207

-

M+2: (containing one ³⁵Cl and one ³⁷Cl) at m/z 209, with an intensity of approximately 65% of the M⁺ peak.

-

M+4: (containing two ³⁷Cl atoms) at m/z 211, with an intensity of about 10% of the M⁺ peak.

-

-

Key Fragmentation Pathways:

-

Loss of NO₂: A common fragmentation for nitroaromatics is the loss of the nitro group (NO₂, 46 Da), leading to a fragment at m/z 161.

-

Loss of NO and CO: Subsequent fragmentation of the [M-NO₂]⁺ ion could involve the loss of chlorine or other rearrangements. A common pathway for nitroaromatics is the loss of NO (30 Da) followed by the loss of CO (28 Da).[13]

-

Loss of Chlorine: Cleavage of a C-Cl bond would result in a fragment at m/z 172.

-

Table 3: Predicted Key Fragments in the EI Mass Spectrum of 2,4-Dichloro-5-nitroaniline

| m/z | Proposed Fragment | Notes |

| 207, 209, 211 | [C₆H₄Cl₂N₂O₂]⁺ | Molecular Ion (M⁺) with isotopic pattern |

| 177, 179, 181 | [M - NO]⁺ | Loss of nitric oxide |

| 161, 163 | [M - NO₂]⁺ | Loss of nitro group |

| 172, 174 | [M - Cl]⁺ | Loss of a chlorine atom |

Experimental Protocol for Mass Spectrometry

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile and thermally stable compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) with an EI source is a suitable method.

-

Ionization: In the EI source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[11]

-

Mass Analysis: The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Predicted Mass Spectrometry Fragmentation Pathway

Caption: Predicted major fragmentation pathways for 2,4-dichloro-5-nitroaniline in EI-MS.

Conclusion

This guide provides a detailed predictive analysis of the NMR, IR, and MS spectral data for 2,4-dichloro-5-nitroaniline, supplemented with robust experimental methodologies. The predicted data, derived from fundamental spectroscopic principles and comparison with related structures, offers a valuable resource for the identification and characterization of this compound in a research and development setting. The provided protocols are designed to ensure the acquisition of high-quality, reproducible data, upholding the principles of scientific integrity. It is anticipated that this guide will serve as a practical tool for scientists, enabling them to confidently work with and characterize 2,4-dichloro-5-nitroaniline, even in the absence of a pre-existing public spectral database.

References

-

Stenutz, R. NMR chemical shift prediction of benzenes. Retrieved from [Link]

-

LCGC International. Electron Ionization for GC–MS. Retrieved from [Link]

-

Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

-

Emory University. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from [Link]

-

Baitai Peike Biotechnology. (n.d.). Electronic Ionization EI. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Reich, H. J. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Wisconsin. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, July 3). 3.1: Electron Ionization. Retrieved from [Link]

-

The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]

-

PolyPeptide Group. (n.d.). NMR sample preparation guidelines. Retrieved from [Link]

-

University of Washington. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]

-

ResearchGate. (2021, January). Experimental workflow of the ATR-FTIR spectroscopy-based method for... Retrieved from [Link]

-

Modgraph. (n.d.). Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hyd. Retrieved from [Link]

-

Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

-

Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). ATR-FTIR. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of p-nitroaniline (a) control and (b) treated. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of a 4-nitroaniline, b P4-NA, c PVA, d P4-NA/PVA... Retrieved from [Link]

-

ChemRxiv. (n.d.). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. Retrieved from [Link]

-

Pearson. (2023, September 5). How might you use 13C NMR spectroscopy to differentiate between t... Retrieved from [Link]

-

PubMed. (2022, April 30). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Retrieved from [Link]

-

YouTube. (2022, December 29). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. Retrieved from [Link]

-

Semantic Scholar. (1997, July 28). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

Sources

- 1. organomation.com [organomation.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 4. How might you use 13C NMR spectroscopy to differentiate between t... | Study Prep in Pearson+ [pearson.com]

- 5. researchgate.net [researchgate.net]

- 6. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]

- 7. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 10. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 11. Electronic Ionization EI - Analysis Services Based on Electronic Ionization Mass Spectrometry - GC-EI-MS Analysis Services - Electron Impact | Baitai Peike Biotechnology [en.biotech-pack.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. m.youtube.com [m.youtube.com]

Solubility of 2,4-Dichloro-5-nitroaniline in common lab solvents

An In-Depth Technical Guide to the Solubility of 2,4-Dichloro-5-nitroaniline

Introduction: Navigating the Data Gap for a Niche Compound

2,4-Dichloro-5-nitroaniline (CAS No. 34033-44-8) is a substituted nitroaniline featuring a complex array of functional groups that dictate its physicochemical behavior. As with any compound utilized in chemical synthesis, drug development, or materials science, a thorough understanding of its solubility is a prerequisite for effective process design, purification, and formulation. However, a comprehensive survey of scientific literature and chemical databases reveals a significant scarcity of publicly available quantitative solubility data for this specific isomer.[1] This guide, therefore, serves a dual purpose: first, to provide a robust theoretical framework for predicting the solubility of 2,4-dichloro-5-nitroaniline based on its molecular structure, and second, to deliver detailed, field-proven experimental protocols for its empirical determination.

This document moves beyond a simple recitation of facts and instead provides the causal logic behind experimental design, empowering researchers to generate reliable, application-specific solubility data.

Part 1: Theoretical Solubility Profile & Physicochemical Analysis

The principle of "like dissolves like" serves as our primary guide for predicting solubility.[2] The molecular structure of 2,4-dichloro-5-nitroaniline—an aromatic ring substituted with two electron-withdrawing chloro groups, a strongly electron-withdrawing nitro group, and an amino group capable of hydrogen bonding—suggests a molecule of significant polarity.

-

Molecular Structure: C₆H₄Cl₂N₂O₂

-

Key Functional Groups:

-

Aniline Moiety (-NH₂): The amino group can act as a hydrogen bond donor.

-

Nitro Group (-NO₂): The oxygen atoms are strong hydrogen bond acceptors.

-

Dichloro Substituents (-Cl): These add to the molecular weight and contribute to van der Waals forces, while also being electron-withdrawing.

-

Aromatic Ring: A non-polar backbone.

-

Predicted Solubility in Common Laboratory Solvents:

Based on this structure, we can forecast the following solubility trends:

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The presence of both hydrogen bond donor (-NH₂) and acceptor (-NO₂) sites suggests some interaction is possible. However, the large, non-polar aromatic ring and the two chloro substituents will likely limit solubility in highly polar, hydrogen-bond-dominated networks like water. We predict poor to very limited solubility in water . Solubility should increase in alcohols like methanol and ethanol, which have both a polar hydroxyl group and a non-polar alkyl chain, but it is unlikely to be high.

-

Polar Aprotic Solvents (e.g., DMSO, Acetone, THF): These solvents are excellent hydrogen bond acceptors and possess significant dipole moments, making them well-suited to solvate polar molecules. Dimethyl sulfoxide (DMSO), often referred to as a "super solvent," is particularly effective at dissolving a wide array of organic compounds.[3][4] It is predicted that 2,4-dichloro-5-nitroaniline will exhibit good to excellent solubility in this class of solvents.

-

Non-Polar Solvents (e.g., Hexane, Toluene): The significant polarity imparted by the nitro and amino groups makes it unlikely that this compound will be readily soluble in non-polar aliphatic or aromatic hydrocarbons. We predict poor solubility in solvents like hexane and toluene.

These predictions provide a starting point for solvent selection, but must be confirmed via empirical testing.

Part 2: Experimental Determination of Solubility

Given the absence of published quantitative data, experimental determination is not just recommended, but essential. The isothermal equilibrium (shake-flask) method is the gold-standard technique for accurately measuring the solubility of a solid in a liquid.[5]

Protocol 1: Quantitative Solubility Determination (Isothermal Equilibrium Method)

This protocol establishes the thermodynamic equilibrium solubility of 2,4-dichloro-5-nitroaniline at a specified temperature.

Core Principle: An excess of the solid compound is agitated in the solvent at a constant temperature for a prolonged period, allowing the system to reach a state where the rate of dissolution equals the rate of precipitation. The concentration of the dissolved solid in the supernatant is then measured, representing the equilibrium solubility.

Apparatus and Materials:

-

Analytical balance (±0.1 mg accuracy)

-

Scintillation vials (e.g., 20 mL) with polytetrafluoroethylene (PTFE)-lined screw caps

-

Constant temperature orbital shaker or rotator bath

-

Calibrated digital thermometer

-

Syringes (1-5 mL)

-

Syringe filters (0.22 µm PTFE, chosen for broad chemical compatibility)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector, or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

2,4-Dichloro-5-nitroaniline (solute)

-

Selected solvents of interest

Step-by-Step Methodology:

-

Preparation: Add an excess amount of 2,4-dichloro-5-nitroaniline to a pre-weighed vial. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment to confirm saturation. A starting point is ~50-100 mg.

-

Solvent Addition: Add a known volume (e.g., 5.0 mL) of the chosen solvent to the vial.

-

Equilibration: Securely cap the vial and place it in the constant temperature shaker set to the desired temperature (e.g., 25 °C). Agitate the slurry for a period sufficient to ensure equilibrium is reached. A minimum of 24 hours is recommended; 48-72 hours is ideal to ensure confidence, especially for poorly soluble compounds.

-

Phase Separation: After equilibration, allow the vials to rest in the temperature bath for at least 2 hours to allow the excess solid to settle. This step is critical to prevent clogging the syringe filter.

-

Sample Withdrawal and Filtration: Carefully draw the supernatant into a syringe, avoiding any solid particles. Immediately attach a 0.22 µm syringe filter and dispense the clear, filtered solution into a clean, pre-weighed vial. This filtration step is non-negotiable as it removes all undissolved microparticulates, ensuring only the dissolved solute is measured.

-

Dilution: Accurately weigh the collected filtrate. Based on the predicted solubility, perform a precise serial dilution with the same solvent to bring the concentration into the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-calibrated HPLC-UV or UV-Vis spectrophotometry method. A calibration curve must be prepared using standards of known concentration to ensure accurate quantification.

-

Calculation: Use the measured concentration and the dilution factor to calculate the original concentration of the saturated solution. The solubility is typically expressed in mg/mL or mol/L.

Caption: Isothermal Equilibrium Solubility Determination Workflow.

Protocol 2: Rapid Qualitative Solubility Screening

This method provides a fast, semi-quantitative assessment for initial solvent screening.

Step-by-Step Methodology:

-

Add a small, pre-weighed amount of 2,4-dichloro-5-nitroaniline (e.g., 5 mg) into a small test tube or vial.[6]

-

Add the solvent in measured aliquots (e.g., 0.1 mL).[7]

-

After each addition, cap the vial and vortex or shake vigorously for 30-60 seconds.

-

Observe if the solid completely dissolves.

-

Continue adding solvent aliquots until the solid is fully dissolved or a maximum volume (e.g., 2 mL) is reached.

-

Record the results as:

-

Very Soluble: Dissolves in <0.5 mL

-

Soluble: Dissolves in 0.5 - 1.0 mL

-

Sparingly Soluble: Dissolves in 1.0 - 2.0 mL

-

Insoluble: Does not fully dissolve in 2.0 mL

-

Caption: Rapid Qualitative Solubility Screening Workflow.

Part 3: Data Presentation

All experimentally determined solubility data should be meticulously recorded. The following table provides a template for summarizing your quantitative findings.

Table 1: Experimentally Determined Solubility of 2,4-Dichloro-5-nitroaniline at 25°C

| Solvent Class | Solvent | Solubility (mg/mL) | Solubility (mol/L) |

|---|---|---|---|

| Polar Protic | Water | Data to be determined | Data to be determined |

| Methanol | Data to be determined | Data to be determined | |

| Ethanol | Data to be determined | Data to be determined | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Data to be determined | Data to be determined |

| Acetone | Data to be determined | Data to be determined | |

| Acetonitrile | Data to be determined | Data to be determined | |

| Tetrahydrofuran (THF) | Data to be determined | Data to be determined | |

| Non-Polar | Toluene | Data to be determined | Data to be determined |

| | Hexane | Data to be determined | Data to be determined |

Conclusion

While a theoretical analysis of 2,4-dichloro-5-nitroaniline's molecular structure allows for a reasoned prediction of its solubility—suggesting good solubility in polar aprotic solvents like DMSO and poor solubility in water and non-polar hydrocarbons—the profound lack of published quantitative data makes experimental verification imperative. The isothermal equilibrium method detailed in this guide provides a robust, self-validating framework for generating the high-quality, reliable solubility data required for any serious research, development, or drug discovery application. Adherence to these protocols will empower scientists to overcome the existing data gap and proceed with a confident understanding of this compound's behavior in solution.

References

-

ResearchGate. How to determine the solubility of a substance in an organic solvent? Available from: [Link]

-

University of California, Davis. Experiment: Solubility of Organic & Inorganic Compounds. Available from: [Link]

-

Pace University. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]

-

Austin Community College. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available from: [Link]

-

University of Calgary. Solubility of Organic Compounds. Available from: [Link]

-

PubChem. 4,5-Dichloro-2-nitroaniline. Available from: [Link]

-

Solubility of Things. 2,5-Dichloro-4-nitroaniline. Available from: [Link]

-

PubChem. 2,5-Dichloro-4-nitroaniline. Available from: [Link]

-

PubChem. 2-Chloro-4-nitroaniline. Available from: [Link]

-

PubChem. 2,4-Dichloroaniline. Available from: [Link]

-

Taylor & Francis Online. Solubility, dissolution thermodynamics and preferential solvation of 4-nitroaniline in (ethanol + water) mixtures. Available from: [Link]

-

PubChem. 4-Nitroaniline. Available from: [Link]

-

PubChem. 3,5-Dichloroaniline. Available from: [Link]

-

PubChem. 2,6-Dichloro-4-nitroaniline. Available from: [Link]

-

PubChem. 2-Nitroaniline. Available from: [Link]

-

gChem Global. DMSO. Available from: [Link]

-

ResearchGate. Dimethyl Sulfoxide (DMSO) Solubility Data. Available from: [Link]

Sources

Molecular formula and weight of 2,4-Dichloro-5-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-5-nitroaniline is a halogenated aromatic nitroamine, a class of compounds that serves as a versatile building block in synthetic organic chemistry. Its chemical structure, featuring a reactive amine group and multiple electrophilic sites activated by the nitro and chloro substituents, makes it a valuable intermediate. While this specific isomer (CAS No. 34033-44-8) is a less common, specialized chemical primarily supplied for early-stage discovery research, the broader family of dichloronitroanilines is instrumental in the synthesis of a wide range of functional molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and high-performance dyes and pigments.[1][2] This guide provides a comprehensive overview of its chemical properties, a logical synthesis pathway, safety considerations, and its potential applications in research and development.

Chemical Identity and Properties

The fundamental characteristics of 2,4-Dichloro-5-nitroaniline are rooted in its molecular structure. The presence of two chlorine atoms and a nitro group on the aniline ring significantly influences its reactivity, polarity, and physicochemical properties.

Molecular Structure

The structure of 2,4-Dichloro-5-nitroaniline is defined by an aniline core substituted at the 2 and 4 positions with chlorine atoms and at the 5 position with a nitro group.

Caption: 2D Chemical Structure of 2,4-Dichloro-5-nitroaniline.

Physicochemical Data

As a specialized research chemical, extensive, experimentally verified physicochemical data for 2,4-Dichloro-5-nitroaniline is not widely published.[1][3] However, its core properties can be summarized based on supplier information and computational models.

| Property | Value | Source |

| CAS Number | 34033-44-8 | [3][4][5] |

| Molecular Formula | C₆H₄Cl₂N₂O₂ | [3][4][5][6] |

| Molecular Weight | 207.01 g/mol | [3][4][] |

| IUPAC Name | 2,4-dichloro-5-nitroaniline | [5][] |

| MDL Number | MFCD00100120 | [3][4] |

| Melting Point | No data available | [3] |

| Boiling Point | No data available | [3] |

| Solubility | No data available | [3] |

| SMILES | ClC1=C(N)C=C(C(Cl)=C1)=O | [5] |

| InChI Key | ZYBHVQKBRBVBRX-UHFFFAOYSA-N | [5][] |

Synthesis Pathway: A Mechanistic Perspective

The overall workflow can be conceptualized as a two-stage process: nitration of the dichlorobenzene precursor followed by selective amination.

Caption: Plausible two-step synthesis workflow for 2,4-Dichloro-5-nitroaniline.

Step-by-Step Methodology (Hypothetical Protocol based on Isomer Synthesis)

This protocol is based on established methods for converting dichloronitrobenzene compounds to their corresponding amino derivatives.[9][10]

-

Reactor Charging : The synthesis is conducted in a high-pressure autoclave. The key starting material, 1,5-dichloro-2-nitrobenzene, is charged into the reactor.

-

Ammonia Introduction : The autoclave is sealed, and liquid or gaseous ammonia is introduced under pressure. The use of ammonia in excess is critical to drive the reaction towards the product and minimize side reactions.[8] The reaction is typically performed in the presence of water or a solvent like toluene.[9][10]

-

Reaction Conditions : The mixture is heated to a temperature typically ranging from 120-160°C.[9][10] The pressure is maintained within a range of 1.0-8.0 MPa. These conditions are necessary to overcome the activation energy for the SNAr reaction, as the aromatic ring is deactivated by the electron-withdrawing groups. The reaction is monitored for completion over several hours.

-

Work-up and Isolation : After cooling and depressurization, the reaction mixture is transferred to water to dissolve the ammonium chloride byproduct. The crude solid product is then isolated by filtration.

-

Purification : The crude 2,4-dichloro-5-nitroaniline is purified, typically by recrystallization from a suitable solvent such as ethanol or methanol, to yield the final product with high purity.[8][10]

Causality : The choice of a high-pressure, high-temperature amination is dictated by the reduced reactivity of the dichloronitrobenzene precursor. The electron-withdrawing nitro group activates the ring towards nucleophilic attack, but the chlorine atoms themselves are relatively poor leaving groups compared to other halogens. The high concentration of the ammonia nucleophile and elevated temperature provide the necessary kinetic energy for the substitution to proceed at a practical rate.

Applications in Drug Development and Chemical Synthesis

While specific use-cases for 2,4-dichloro-5-nitroaniline are not widely reported, its structural motifs are highly relevant to drug discovery and materials science. Chloro-nitroaniline derivatives are key intermediates in the synthesis of more complex molecules.[2][11]

-

Pharmaceutical Intermediates : Related compounds like 5-chloro-2-nitroaniline are pivotal in synthesizing inhibitors for cancer therapeutics and HIV-1 replication.[12] They serve as starting points for building heterocyclic scaffolds, such as benzimidazoles, which are common in pharmacologically active molecules. The reactive sites on 2,4-dichloro-5-nitroaniline allow for further functionalization, making it a candidate for combinatorial chemistry libraries aimed at screening for biological activity.

-

Dye and Pigment Synthesis : Aromatic amines are foundational to the production of azo dyes. The specific substitution pattern of dichloronitroanilines influences the final color, lightfastness, and thermal stability of the resulting pigments.[2]

-

Agrochemicals : The dichloronitroaniline scaffold is present in some fungicides. The compound can be used as a starting point for creating new derivatives with potential pesticidal or herbicidal properties.

Safety and Handling

A specific, detailed Safety Data Sheet (SDS) for 2,4-dichloro-5-nitroaniline is not universally available. However, based on the comprehensive SDS for numerous structural isomers, this class of compounds must be treated as highly hazardous.[13][14][15]

-

Hazard Classification : Dichloronitroaniline isomers are consistently classified as acutely toxic and potentially fatal if swallowed, in contact with skin, or if inhaled.[13][14] They are also suspected of causing genetic defects and may cause damage to organs through prolonged or repeated exposure.[14]

-

Environmental Hazards : These compounds are typically classified as very toxic to aquatic life with long-lasting effects.[13] Release into the environment must be strictly avoided.

-

Handling Recommendations :

-

Work in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid breathing dust. Use respiratory protection if dust generation is unavoidable.[13]

-

Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[16]

-

Conclusion

2,4-Dichloro-5-nitroaniline represents a specialized chemical intermediate with significant potential derived from its versatile and reactive structure. While it is not a widely commercialized compound with extensive published data, its identity and molecular formula (C₆H₄Cl₂N₂O₂) and weight (207.01 g/mol ) are well-established. By understanding the established synthesis routes and applications of its close chemical relatives, researchers and drug development professionals can leverage this molecule as a valuable building block for creating novel compounds in pharmaceuticals, materials science, and other advanced fields. Due to its presumed high toxicity, rigorous adherence to safety protocols is mandatory during its handling and use.

References

-

FDC Chemical. (n.d.). 2,4-dichloro-5-nitroaniline. Retrieved from [Link]

-

Angene Chemical. (n.d.). 2,4-Dichloro-5-nitroaniline(CAS# 34033-44-8). Retrieved from [Link]

-

Angene Chemical. (n.d.). Safety Data Sheet - 2,4-Dichloro-5-nitroaniline. Retrieved from [Link]

- Google Patents. (2018). CN108329211A - The preparation method of 5- chloro-2-nitroanilines.

-

Quick Company. (2022). Processes For Preparation And Purification Of 5 Chloro 2 Nitroaniline. Retrieved from [Link]

-

Sarna Chemicals. (n.d.). 2,5-Dichloro-4-nitroaniline (2,5-DCPNA) | CAS No.6627-34-5. Retrieved from [Link]

Sources

- 1. 2,4-DICHLORO-5-NITROANILINE AldrichCPR | Sigma-Aldrich [sigmaaldrich.cn]

- 2. sarnachemicals.com [sarnachemicals.com]

- 3. 2,4-DICHLORO-5-NITROANILINE,34033-44-8-FDC Chemical-FDC Chemical [fdc-chemical.com]

- 4. 34033-44-8|2,4-Dichloro-5-nitroaniline|BLD Pharm [bldpharm.com]

- 5. angenesci.com [angenesci.com]

- 6. angenechemical.com [angenechemical.com]

- 8. Page loading... [guidechem.com]

- 9. Processes For Preparation And Purification Of 5 Chloro 2 Nitroaniline [quickcompany.in]

- 10. Preparation of 5-Chloro-2-nitroaniline_Chemicalbook [chemicalbook.com]

- 11. nbinno.com [nbinno.com]

- 12. 5-Chloro-2-nitroaniline: Synthesis and Applications in the Development of Inhibitors_Chemicalbook [chemicalbook.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to 2,4-Dichloro-5-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction: Situating 2,4-Dichloro-5-nitroaniline in Synthetic Chemistry

2,4-Dichloro-5-nitroaniline is a halogenated nitroaromatic compound belonging to the broader class of substituted anilines. While its isomers, such as 5-chloro-2-nitroaniline and 2,5-dichloro-4-nitroaniline, are well-documented intermediates in the synthesis of pharmaceuticals, dyes, and pigments, 2,4-dichloro-5-nitroaniline (CAS No. 34033-44-8) remains a more specialized reagent.[1][2][3] This guide aims to provide a detailed technical overview of this compound, consolidating available data and presenting scientifically grounded insights into its properties, synthesis, and potential applications, thereby equipping researchers with the foundational knowledge required for its effective utilization in complex synthetic workflows.

The strategic placement of two chlorine atoms and a nitro group on the aniline ring imparts a unique electronic and steric profile, making it a potentially valuable, albeit underutilized, building block. The electron-withdrawing nature of the chloro and nitro substituents significantly deactivates the aromatic ring towards further electrophilic substitution while activating the chlorine atoms for nucleophilic aromatic substitution (SNAr) reactions. The amino group, conversely, can be readily diazotized, offering a versatile handle for a wide array of chemical transformations.

Physicochemical & Structural Properties

Precise experimental data for 2,4-Dichloro-5-nitroaniline is not widely published. Commercial suppliers note that analytical data is not routinely collected for this compound due to its status as a specialized research chemical.[4] However, its fundamental properties can be reliably established.

Structural Identification

The molecular structure of 2,4-Dichloro-5-nitroaniline is defined by an aniline core with substituents at the 2, 4, and 5 positions.

Caption: 2D Structure of 2,4-Dichloro-5-nitroaniline

Table 1: Core Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | 2,4-dichloro-5-nitroaniline | Angene Chemical[1] |

| CAS Number | 34033-44-8 | Sigma-Aldrich[4] |

| Molecular Formula | C₆H₄Cl₂N₂O₂ | Sigma-Aldrich[4] |

| Molecular Weight | 207.01 g/mol | PubChem[5] |

| Canonical SMILES | C1=C(C=C(C(=C1N)Cl)Cl)[O-] | PubChem[5] |

| InChI Key | IZEZAMILKKYOPW-UHFFFAOYSA-N | PubChem[5] |

Proposed Synthesis Pathway: A Logic-Driven Approach

The rationale is as follows: The amino group is a potent ortho-, para-directing group. In 2,4-dichloroaniline, the positions ortho to the amino group are sterically hindered by the existing chlorine atoms. Therefore, the para position (C5) is the most electronically activated and sterically accessible site for electrophilic nitration.

Step-by-Step Proposed Protocol

Step 1: Nitration of 2,4-Dichloroaniline

-

Reactor Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, charge 2,4-dichloroaniline (1.0 eq).

-

Dissolution: Add concentrated sulfuric acid (approx. 4-5 eq) slowly while cooling the flask in an ice-salt bath to maintain an internal temperature between 0 and 5 °C. Stir until complete dissolution.

-

Preparation of Nitrating Mixture: In a separate beaker, prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.5 eq), ensuring the temperature is kept below 10 °C.

-

Nitration Reaction: Add the cold nitrating mixture dropwise to the dissolved aniline solution over 1-2 hours. The critical parameter is temperature control; the internal temperature must be maintained below 10 °C to minimize side reactions and ensure regioselectivity.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to stir at 0-10 °C for an additional 2-3 hours.

-

Work-up: Carefully pour the reaction mixture onto crushed ice. The crude 2,4-dichloro-5-nitroaniline will precipitate as a solid.

-

Isolation and Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.

Caption: Proposed synthesis of 2,4-dichloro-5-nitroaniline.

This proposed pathway stands in contrast to the synthesis of its isomer, 5-chloro-2-nitroaniline, which is industrially prepared via the amination of 2,4-dichloronitrobenzene.[6][7][8] The choice of starting material is dictated by the directing effects of the substituents to achieve the desired isomer.

Potential Applications in Drug Discovery and Materials Science

While specific applications for 2,4-dichloro-5-nitroaniline are not documented, its structural motifs suggest significant potential as an intermediate in several high-value research areas, drawing parallels from its well-studied isomers.

-